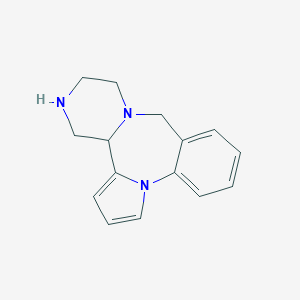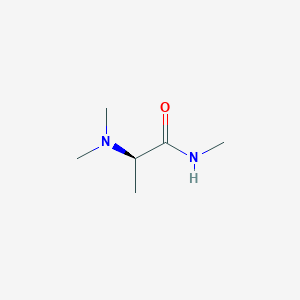
(2R)-2-(Dimethylamino)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Dimethylamino)-N-methylpropanamide, also known as DMAM or N,N-Dimethyl-2-(2-methylpropyl)propanamide, is a chemical compound that belongs to the class of tertiary amides. It has a chemical formula of C8H18N2O and a molecular weight of 158.25 g/mol. DMAM is a colorless liquid that is soluble in water and organic solvents. It has found applications in various fields, including scientific research, pharmaceuticals, and agrochemicals.
Aplicaciones Científicas De Investigación
(2R)-2-(Dimethylamino)-N-methylpropanamide has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of (2R)-2-(Dimethylamino)-N-methylpropanamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. This compound has also been found to inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase, which are involved in the regulation of neurotransmitter levels and inflammation, respectively.
Biochemical and physiological effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and analgesic activities. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for learning and memory. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-(Dimethylamino)-N-methylpropanamide has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations as well. It is a toxic substance and requires careful handling. It is also relatively expensive compared to other research chemicals.
Direcciones Futuras
There are several future directions for research on (2R)-2-(Dimethylamino)-N-methylpropanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been found to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's. Further research is needed to determine the efficacy and safety of this compound in humans. Another area of interest is its potential use as a tool for studying the role of neurotransmitters in the brain. This compound has been found to modulate the activity of GABA and glutamate, which are important neurotransmitters involved in a range of physiological processes. Further research is needed to elucidate the mechanisms underlying these effects. Additionally, this compound has potential applications in the field of agrochemicals, as it has been found to exhibit insecticidal activity against several insect species. Further research is needed to determine the efficacy and safety of this compound as an insecticide.
Conclusion
In conclusion, this compound is a chemical compound that has found applications in various fields, including scientific research, pharmaceuticals, and agrochemicals. It exhibits anticonvulsant, analgesic, and anti-inflammatory activities and has potential applications in the treatment of neurodegenerative diseases. This compound has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand the mechanisms underlying its effects and to determine its potential applications in various fields.
Métodos De Síntesis
(2R)-2-(Dimethylamino)-N-methylpropanamide can be synthesized using different methods, including the reaction of N,N-dimethylpropylamine with methyl isobutyryl chloride in the presence of a base such as triethylamine. Another method involves the reaction of N,N-dimethylpropylamine with methyl isobutyryl chloride followed by reduction with lithium aluminum hydride. The yield of this compound in these methods ranges from 60 to 80%.
Propiedades
Número CAS |
116882-83-8 |
|---|---|
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
(2R)-2-(dimethylamino)-N-methylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-5(8(3)4)6(9)7-2/h5H,1-4H3,(H,7,9)/t5-/m1/s1 |
Clave InChI |
RGBPJHSWUVULDH-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C(=O)NC)N(C)C |
SMILES |
CC(C(=O)NC)N(C)C |
SMILES canónico |
CC(C(=O)NC)N(C)C |
Sinónimos |
Propanamide, 2-(dimethylamino)-N-methyl-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)

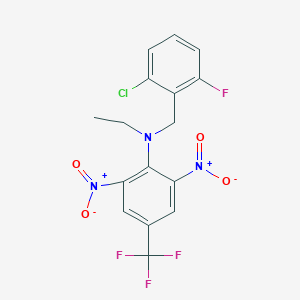
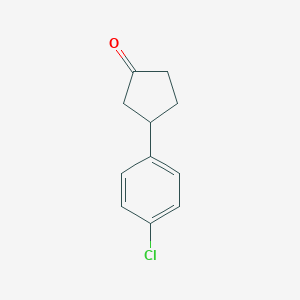

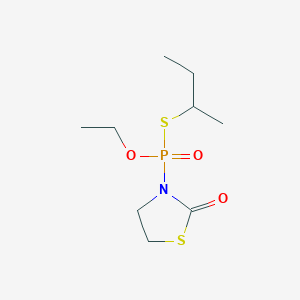
![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)
![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)
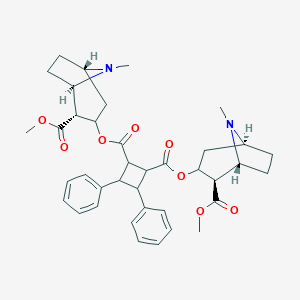

![7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione](/img/structure/B52071.png)

